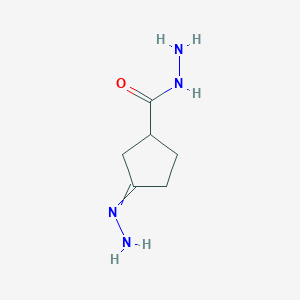![molecular formula C9H9FO B14202663 (2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane CAS No. 923012-74-2](/img/structure/B14202663.png)
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane is a chiral epoxide compound characterized by the presence of a fluorine atom attached to a phenyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (S)-Fluoro(phenyl)methanol with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Further oxidation can yield different functional groups depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are β-substituted alcohols or amines.
Reduction: The primary product is (S)-Fluoro(phenyl)methanol.
Oxidation: Depending on the conditions, products can include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane involves its interaction with nucleophiles, leading to ring-opening reactions. The fluorine atom enhances the compound’s reactivity and selectivity by influencing the electronic properties of the molecule. The oxirane ring’s strain also contributes to its high reactivity, making it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(S)-Chloro(phenyl)methyl]oxirane
- (2R)-2-[(S)-Bromo(phenyl)methyl]oxirane
- (2R)-2-[(S)-Iodo(phenyl)methyl]oxirane
Uniqueness
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry and drug design.
Properties
CAS No. |
923012-74-2 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
(2R)-2-[(S)-fluoro(phenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9FO/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |
InChI Key |
KDCLZRHLDRBQFC-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@@H](O1)[C@H](C2=CC=CC=C2)F |
Canonical SMILES |
C1C(O1)C(C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)

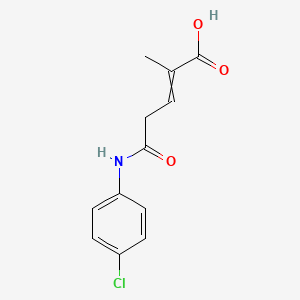
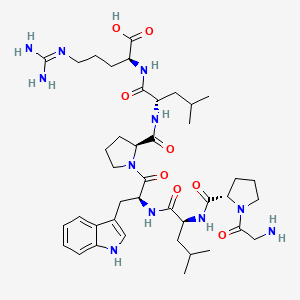
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
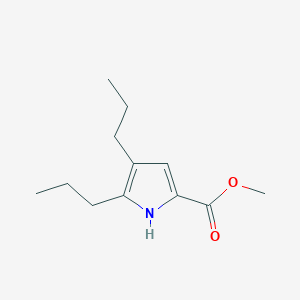
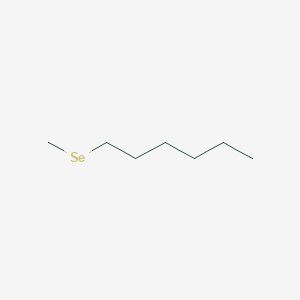
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
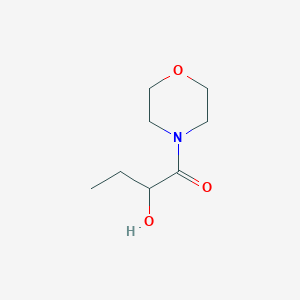
![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)

